molecular formula C10H10N4S2 B14705907 Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis- CAS No. 15018-76-5

Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-

Cat. No.: B14705907
CAS No.: 15018-76-5
M. Wt: 250.3 g/mol
InChI Key: FXZZLYIRPHBZGM-UHFFFAOYSA-N
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Description

Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- is a heterocyclic compound containing two pyrimidine rings connected by a 1,2-ethanediyl bridge with sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents. One common method is the reaction of 2-chloropyrimidine with 1,2-ethanedithiol under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- involves its interaction with various molecular targets. The sulfur atoms in the compound can form coordination bonds with metal ions, leading to the formation of metal-organic complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity . The pyrimidine rings can also interact with nucleic acids and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- is unique due to its specific structural arrangement, which allows for versatile chemical reactivity and potential applications in various fields. The presence of both pyrimidine rings and sulfur atoms provides opportunities for diverse interactions and functionalities.

Properties

CAS No.

15018-76-5

Molecular Formula

C10H10N4S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-(2-pyrimidin-2-ylsulfanylethylsulfanyl)pyrimidine

InChI

InChI=1S/C10H10N4S2/c1-3-11-9(12-4-1)15-7-8-16-10-13-5-2-6-14-10/h1-6H,7-8H2

InChI Key

FXZZLYIRPHBZGM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCCSC2=NC=CC=N2

Origin of Product

United States

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